molecular formula C20H20N2O3S2 B2492957 N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 922646-47-7

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No. B2492957
CAS RN: 922646-47-7
M. Wt: 400.51
InChI Key: DJNNBQSDMACEPZ-UHFFFAOYSA-N
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Description

The compound "N-(4-(4-ethylphenyl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide" belongs to a class of chemicals that incorporate benzamide and thiazole functionalities. This structural motif is notable for its presence in various bioactive compounds, including those with potential therapeutic applications. The integration of thiazole and benzamide units has been explored in the development of molecules with a wide range of biological activities.

Synthesis Analysis

The synthesis of related thiazole and benzamide derivatives typically involves multi-step organic reactions, including condensation, cyclization, and substitution reactions. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrates the complexity and versatility of creating compounds with specific electrophysiological activities (Morgan et al., 1990). Another study on the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides highlights the anticancer activity of such compounds, illustrating the potential of specific synthetic routes to yield biologically active molecules (Ravinaik et al., 2021).

Molecular Structure Analysis

The structural analysis of thiazole-benzamide derivatives often involves X-ray diffraction and spectroscopic methods to elucidate molecular configurations, crystal packing, and intermolecular interactions. For instance, the crystal structure of a related thiazole-benzamide compound revealed specific hydrogen bonding patterns and π-π interactions, which are crucial for understanding the compound's physical properties and reactivity (Sharma et al., 2016).

Scientific Research Applications

Anticancer Activity

N-substituted benzamide derivatives, similar to the compound , have been synthesized and evaluated for their anticancer properties. A study by (Ravinaik et al., 2021) reports that several of these compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. These findings indicate the potential of such compounds in cancer treatment research.

Antimicrobial Properties

Benzamide derivatives, including thiazole-based ones, have shown significant antimicrobial properties. (Bikobo et al., 2017) and (Chawla, 2016) describe the synthesis of thiazole derivatives with pronounced antibacterial activity, particularly against Gram-positive strains. This suggests the potential use of these compounds in the development of new antimicrobial drugs.

Antifungal Activity

Research by (Sych et al., 2019) and (Narayana et al., 2004) highlights the synthesis of thiazole-based compounds with potent antifungal properties. These compounds exhibited effectiveness against various fungal strains, indicating their potential as antifungal agents.

Electrophysiological Activity

A study by (Morgan et al., 1990) on N-substituted benzamides demonstrates their potential in cardiac electrophysiology. This research indicates the role of such compounds in developing treatments for arrhythmias and other cardiac conditions.

Antitubercular Agents

Research into sulfonyl derivatives, such as those mentioned in (Kumar et al., 2013), has shown these compounds to be effective against tuberculosis. This suggests a potential application in the treatment of this disease.

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S2/c1-3-14-8-10-15(11-9-14)18-13-26-20(21-18)22-19(23)16-6-5-7-17(12-16)27(24,25)4-2/h5-13H,3-4H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNNBQSDMACEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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